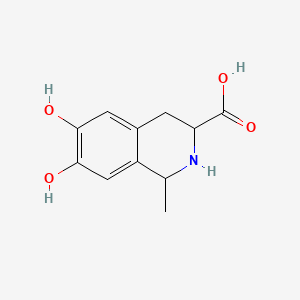

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción general

Descripción

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), widely available in many edibles, is considered to alter the function of dopaminergic neurons in the central nervous system . It is available as R and S enantiomers . The molecular weight is 179.219 g/mol .

Synthesis Analysis

Tetrahydroisoquinoline derivatives may be formed endogenously as metabolites of biogenic amines (or their precursors) as well as be delivered exogenously, directly from food . The biosynthesis of this compound has been examined by administering ᴅʟ- [β- 14 C] 3,4-Dihydroxyphenylalanine (DOPA), [2- 14 C]pyruvate and [2- 14 C]acetate to a callus culture .Molecular Structure Analysis

The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds . The tetrahydroisoquinoline family, widespread in nature, can be divided into compounds with catechol- and non-catechol structure .Chemical Reactions Analysis

In vitro, SH-SY5Y neuroblastoma cell line was monitored following MPP + and SAL treatment . Salsolinol in the concentration range 10–250 μM did not show any significant release of lactate dehydrogenase from necrotic SH-SY5Y cells and was able in the concentration of 50 and 100 μM to rescue SH-SY5Y cells from death induced by H 2 O 2 .Aplicaciones Científicas De Investigación

Metabolism and Biochemistry

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, derived from dopamine, undergo specific methylation reactions. These compounds are methylated at the OH-group at C-7 by S-adenosyl-L-methionine in the presence of catechol-O-methyl-transferase, suggesting their role in mammalian metabolic processes rather than in morphine biosynthesis (Brossi, 1991).

Chemical Synthesis

Synthesis of enantiomers of salsolinol-1-carboxylic acid (a form of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) demonstrates its potential as a bioprecursor in humans. The determination of the absolute configurations of these enantiomers points to its significance in biochemical pathways (Dostert et al., 1992).

Antioxidant Properties

N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) exhibits significant electron-donating activity and potent antioxidant properties. This highlights its potential application in combating oxidative stress-related diseases (Kawashima et al., 1979).

Pharmacological Potential

Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, such as KY-021, reveals their role as peroxisome proliferators-activated receptor (PPAR) gamma agonists. This indicates their potential application in treating conditions like diabetes, as demonstrated by their effects in reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).

Neurochemical Research

Studies on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have uncovered their presence in both parkinsonian and normal human brains. These compounds are analogues of neurotoxins and might play a role in the pathogenesis of Parkinson's disease (Niwa et al., 1991).

Mecanismo De Acción

Safety and Hazards

While low doses of SAL were non-toxic and exhibited pronounced neuroprotective properties against MPP + in SH-SY5Y cell line , it has been proposed as a possible neurotoxic contributor to Parkinson’s disease . Safety data sheet advises not to breathe dust, get in eyes, on skin, or on clothing, and to avoid dust formation .

Direcciones Futuras

Although the neurotoxic properties of salsolinol have numerously been emphasized, its neuroprotective properties should not be neglected and need greater consideration . In vivo results give insight into our understanding of gastrointestinal remodeling following intraperitoneal SAL administration, and might represent morphological correlates of a microglial-related enteric neurodegeneration and dopaminergic dysregulation .

Propiedades

IUPAC Name |

6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-5-7-4-10(14)9(13)3-6(7)2-8(12-5)11(15)16/h3-5,8,12-14H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJYNLHZLIZUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CC(N1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904134 | |

| Record name | 3-CARBOXYSALSOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

CAS RN |

52618-26-5 | |

| Record name | Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052618265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CARBOXYSALSOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

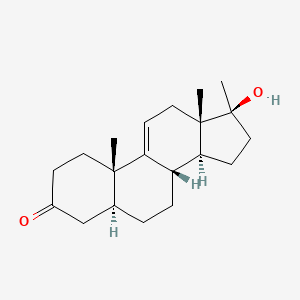

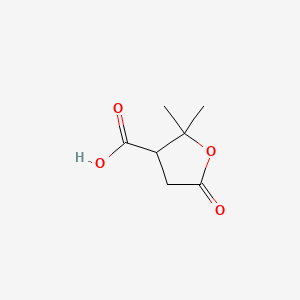

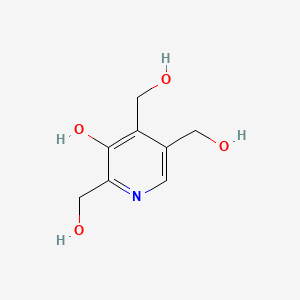

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.